

Application Notes and Protocols for Adenosine Analysis using a Labeled Internal Standard

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Compound of Interest

Compound Name: *2',3'-O-Isopropylideneadenosine-¹³C₅*

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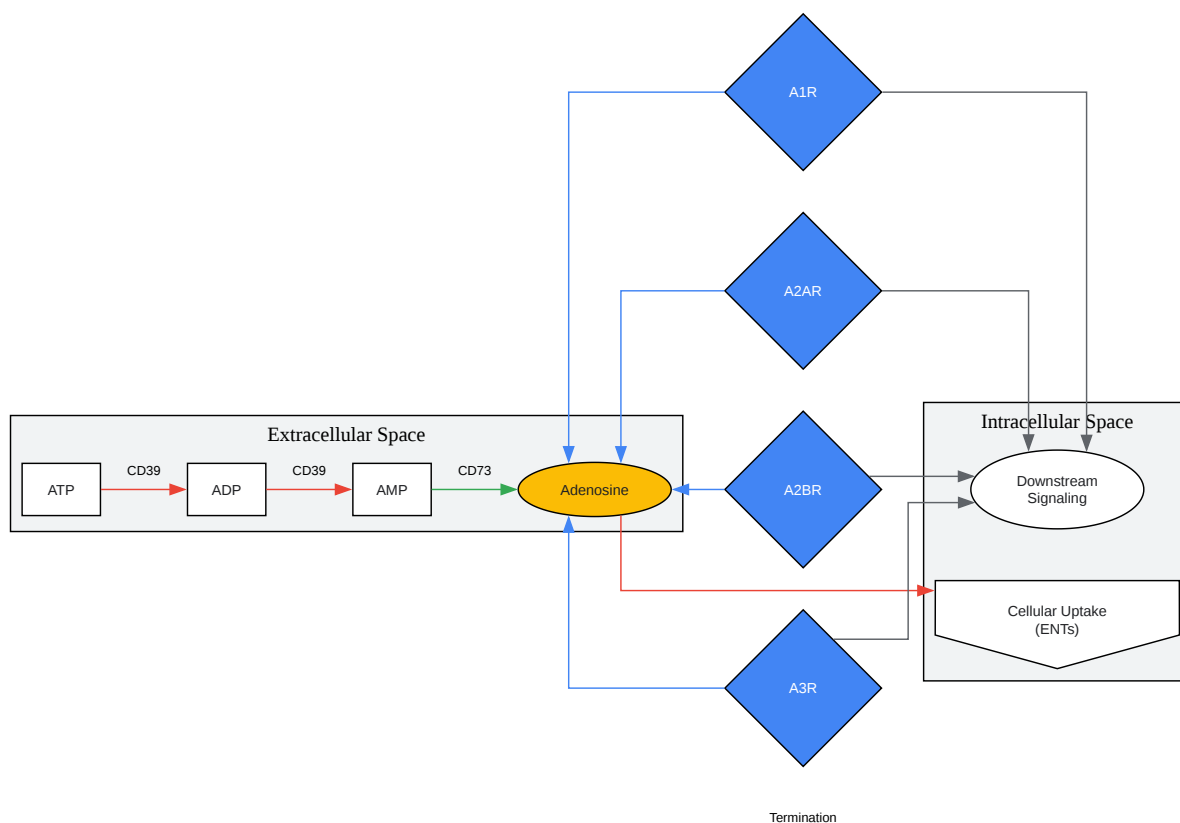
Introduction

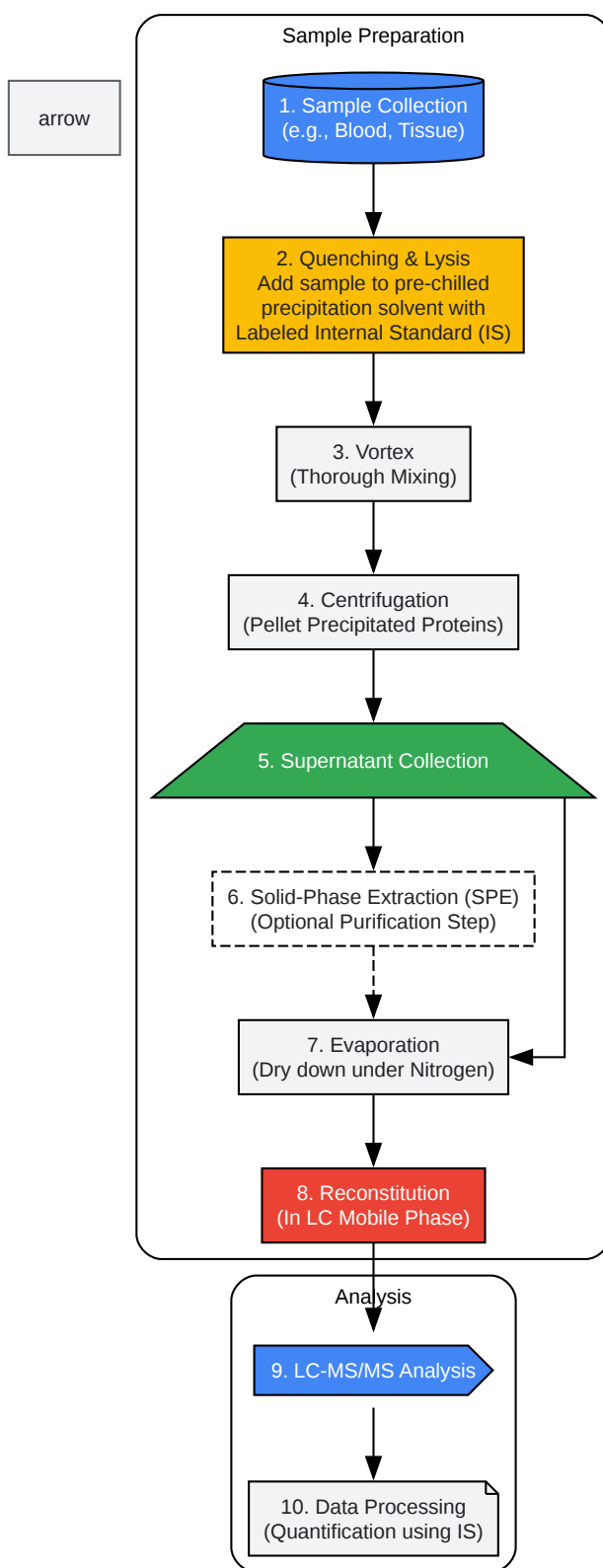
Adenosine is a purine nucleoside that plays a critical role in numerous physiological and pathophysiological processes. It acts as a signaling molecule by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Extracellular adenosine concentrations are tightly regulated and can increase significantly in response to cellular stress, such as ischemia or inflammation, where it often exerts a cytoprotective effect.[1] Accurate quantification of adenosine in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics targeting the adenosine signaling pathway.

However, the analysis of adenosine presents significant challenges due to its rapid metabolism and low endogenous concentrations.[2] Enzymes in biological samples can quickly degrade or produce adenosine, leading to inaccurate measurements. Therefore, robust sample preparation is paramount. This application note provides a detailed protocol for the reliable quantification of adenosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[3][4]

Adenosine Signaling Pathway

Under conditions of metabolic stress or inflammation, extracellular adenosine is primarily generated from the dephosphorylation of adenosine triphosphate (ATP). ATP is released from cells and sequentially hydrolyzed to adenosine diphosphate (ADP) and adenosine monophosphate (AMP) by the ectonucleotidase CD39. AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[5][6] Adenosine then signals through its receptors, and its action is terminated by cellular uptake or enzymatic degradation to inosine.[5]





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